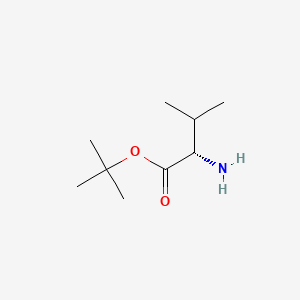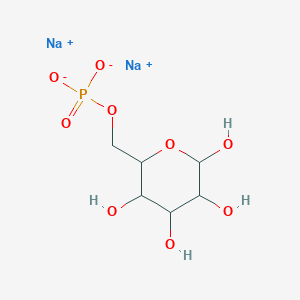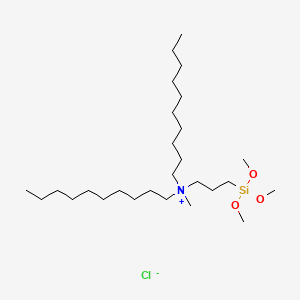
1-Decen-3-ol
Overview
Description
1-Decen-3-ol, also known as 3-hydroxy-1-decene, is an organic compound with the molecular formula C10H20O. It is a colorless to light yellow liquid with a characteristic odor. This compound is part of the alcohol family and contains a hydroxyl group (-OH) attached to a decene chain. It is used in various applications, including flavors, fragrances, and as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
1-Decen-3-ol, also known as dec-1-en-3-ol, is a fatty alcohol . Fatty alcohols are aliphatic alcohols consisting of a chain of at least six carbon atoms
Result of Action
This compound is a colorless to pale yellow liquid with a waxy, fungal, mushroom odor . It is used to produce vegetable and cheese flavors for food
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its boiling point is 214-217 °C , and its density is 0.837 g/mL at 25 °C . These properties suggest that this compound is likely to be stable under normal environmental conditions but may evaporate or degrade under high heat.
Biochemical Analysis
Biochemical Properties
1-Decen-3-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in lipid metabolism, such as lipases and oxidoreductases. These interactions often involve the hydroxyl group of this compound, which can form hydrogen bonds with the active sites of these enzymes, thereby influencing their activity. Additionally, this compound can act as a substrate for certain enzymes, leading to its conversion into other metabolites .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of membrane-bound receptors and ion channels. This modulation can lead to changes in intracellular calcium levels, which in turn affect cellular metabolism and gene expression. Furthermore, this compound has been observed to impact the expression of genes involved in lipid metabolism and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to either inhibition or activation of these enzymes. For example, this compound can inhibit the activity of certain lipases by binding to their active sites and preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form other compounds, such as aldehydes and acids. These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in adaptive responses in cells, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on lipid metabolism and oxidative stress responses. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at certain dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism. It can be oxidized by enzymes such as alcohol dehydrogenases to form aldehydes, which can then be further metabolized to acids. These metabolic transformations can influence the overall metabolic flux and levels of various metabolites in cells. Additionally, this compound can interact with cofactors such as NAD+ and NADH, which play crucial roles in redox reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation. These interactions can affect the compound’s bioavailability and its overall impact on cellular function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and membranes. Its subcellular localization can be influenced by targeting signals and post-translational modifications. For example, the presence of specific lipid-binding domains in proteins can direct this compound to membrane compartments, where it can exert its effects on membrane-bound enzymes and receptors. These localization patterns are crucial for understanding the compound’s activity and function within cells .
Preparation Methods
1-Decen-3-ol can be synthesized through several methods:
Hydration of Alkenes: One common method involves the hydration of 1-decene using acidic catalysts to add a hydroxyl group to the carbon chain.
Grignard Reaction: Another method involves the reaction of 1-decene with a Grignard reagent, followed by hydrolysis to yield this compound.
Industrial Production: Industrially, this compound can be produced through the hydroformylation of 1-decene, followed by hydrogenation.
Chemical Reactions Analysis
1-Decen-3-ol undergoes various chemical reactions:
Scientific Research Applications
1-Decen-3-ol has several scientific research applications:
Comparison with Similar Compounds
1-Decen-3-ol can be compared with other similar compounds:
3-Hydroxy-1-octene: Similar structure but with a shorter carbon chain.
3-Hydroxy-1-dodecene: Similar structure but with a longer carbon chain.
1-Decanol: Similar structure but with a saturated carbon chain.
This compound is unique due to its specific combination of a hydroxyl group and a decene chain, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
dec-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-5-6-7-8-9-10(11)4-2/h4,10-11H,2-3,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFWLHKFTGZFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866180 | |
| Record name | Dec-1-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; mouldy aroma | |
| Record name | 1-Decen-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1085/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
215.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Decen-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in non-polar organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | 1-Decen-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1085/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.836-0.842 | |
| Record name | 1-Decen-3-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1085/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
51100-54-0 | |
| Record name | 1-Decen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51100-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decen-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051100540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dec-1-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-decen-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-DECEN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO05FOL7H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Decen-3-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1581154.png)













